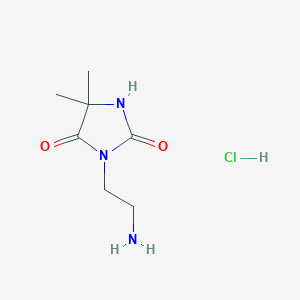

3-(2-Aminoethyl)-5,5-dimethylimidazolidine-2,4-dione;hydrochloride

Description

Properties

IUPAC Name |

3-(2-aminoethyl)-5,5-dimethylimidazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2.ClH/c1-7(2)5(11)10(4-3-8)6(12)9-7;/h3-4,8H2,1-2H3,(H,9,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVISQQCJVDUFNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)CCN)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-Aminoethyl)-5,5-dimethylimidazolidine-2,4-dione;hydrochloride, also known by its CAS number 921928-16-7, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₇H₁₄ClN₃O₂

- Molecular Weight : 207.66 g/mol

- CAS Number : 921928-16-7

The biological activity of this compound is primarily attributed to its role as a modulator of various biochemical pathways. It acts on several targets within the body, influencing processes such as:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, potentially effective against a range of bacteria and fungi.

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, possibly through the modulation of neurotransmitter systems.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition of bacterial growth in vitro. The minimum inhibitory concentration (MIC) was established for various strains, indicating its potential as an antimicrobial agent.

- Neuroprotection in Animal Models : In a controlled experiment using animal models of neurodegenerative diseases, the compound was administered to assess its neuroprotective effects. Results indicated a reduction in neuronal loss and improved cognitive function compared to control groups.

- Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. This suggests potential applications in cancer therapy as a chemotherapeutic agent.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of imidazolidine compounds exhibit significant antitumor properties. A study highlighted the effectiveness of similar compounds in inhibiting cancer cell growth, suggesting that 3-(2-Aminoethyl)-5,5-dimethylimidazolidine-2,4-dione;hydrochloride could be explored further for its anticancer potential. The mechanism involves the modulation of pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapy .

Neuroprotective Effects

Studies have suggested that compounds with similar structures may possess neuroprotective effects. They could potentially mitigate neurodegenerative diseases by acting on neurotransmitter systems or reducing oxidative stress in neuronal cells. This application opens avenues for developing treatments for conditions like Alzheimer's and Parkinson's disease .

Enzyme Inhibition

Imidazolidine derivatives have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. The inhibition of these enzymes can lead to alterations in metabolic processes that are beneficial in treating metabolic disorders or enhancing the efficacy of other therapeutic agents .

Antioxidant Properties

The antioxidant capacity of this compound has been noted in preliminary studies. Antioxidants play a crucial role in preventing cellular damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and cardiovascular diseases .

Case Study: Antitumor Activity

A notable case study investigated the antitumor activity of a related compound where structural modifications were made to enhance efficacy. The study reported that these modifications led to improved binding affinity to target proteins involved in tumor growth regulation . This underscores the importance of structural optimization in developing effective therapeutic agents.

Research Findings on Enzyme Interaction

Another research effort focused on the interaction between imidazolidine derivatives and specific metabolic enzymes. The findings suggested that these compounds could serve as lead candidates for drug development aimed at metabolic disorders due to their selective inhibition properties .

Data Table: Summary of Applications

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The 5,5-dimethylimidazolidine-2,4-dione core is conserved across analogs, but substituents at the 3-position vary significantly, affecting physicochemical and biological properties. Key analogs include:

Key Observations :

- Polarity and Solubility: Aminoethyl and aminopropyl substituents increase polarity compared to aromatic groups (e.g., dichlorobenzyl), enhancing aqueous solubility .

- Stability : Hydrochloride salts improve stability and crystallinity, as evidenced by sharp melting points in dichlorobenzyl derivatives (e.g., 223–225°C for Compound 10) .

Structural and Spectroscopic Comparisons

- NMR Profiles : Hydroxypropyl-piperazine derivatives (e.g., Compound 15) show distinct NH$^+$ peaks at δ 10.59 ppm in $^1$H NMR, confirming hydrochloride formation . The target compound’s spectrum would likely exhibit similar NH$^+$ signals.

- IR Spectroscopy : Hydrochlorides display NH$^+$ stretches near 2444 cm$^{-1}$, as seen in dichlorobenzyl derivatives .

Q & A

Basic Question: What are the recommended synthetic routes for 3-(2-Aminoethyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride, and how can purity be optimized?

Answer:

The synthesis typically involves multi-step reactions starting with imidazolidine-2,4-dione derivatives. Precursors like 5,5-dimethylimidazolidine-2,4-dione are functionalized with aminoethyl groups via nucleophilic substitution or reductive amination. The hydrochloride form is obtained by treating the free base with HCl under controlled conditions. To optimize purity:

- Use high-resolution chromatography (HPLC or GC-MS) for intermediate purification.

- Monitor reaction progress via thin-layer chromatography (TLC) or in situ NMR.

- Employ recrystallization in polar solvents (e.g., ethanol/water mixtures) for final product isolation .

Basic Question: How should researchers characterize the structural integrity of this compound?

Answer:

A combination of spectroscopic and crystallographic methods is critical:

- NMR Spectroscopy: H and C NMR confirm the presence of the aminoethyl group and dimethyl substitution patterns.

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolves crystal packing and stereochemical details, as demonstrated for structurally analogous compounds (e.g., 3-Hexyl-5,5-diphenylimidazolidine-2,4-dione) .

- Elemental Analysis: Ensures stoichiometric consistency of C, H, N, and Cl.

Basic Question: What are the solubility and stability profiles of this compound under experimental conditions?

Answer:

The hydrochloride salt enhances aqueous solubility compared to the free base. Key considerations:

- Solubility: Soluble in polar solvents (water, DMSO, methanol) but insoluble in non-polar solvents (hexane, ether).

- Stability:

Advanced Question: How can computational modeling guide the optimization of reaction pathways for this compound?

Answer:

The ICReDD framework (Integrated Computational and Experimental Design and Discovery) integrates quantum chemical calculations and experimental feedback:

- Reaction Path Search: Use density functional theory (DFT) to model intermediates and transition states, identifying energetically favorable pathways.

- Machine Learning: Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst, temperature).

- Feedback Loops: Experimental data (e.g., yields, byproducts) refine computational parameters, reducing trial-and-error cycles .

Advanced Question: How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?

Answer:

Comparative studies of imidazolidine-2,4-dione derivatives reveal structure-activity relationships (SAR):

- Dimethyl Substitution: Enhances steric hindrance, potentially improving metabolic stability.

- Aminoethyl Chain: Introduces basicity, influencing interactions with biological targets (e.g., enzyme active sites).

- Hydrochloride Salt: Increases bioavailability via improved solubility.

For example, analogs like 3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride show distinct activity profiles due to functional group positioning .

Advanced Question: How should researchers address contradictions in reported pharmacological data for this compound?

Answer:

Contradictions may arise from variations in experimental design or analytical methods. Mitigation strategies include:

- Standardization: Adopt uniform assay protocols (e.g., fixed concentrations, cell lines, and incubation times).

- Cross-Validation: Compare results across multiple techniques (e.g., in vitro binding assays vs. in vivo efficacy studies).

- Meta-Analysis: Systematically review literature to identify confounding variables (e.g., impurity profiles, solvent effects) .

Advanced Question: What methodologies are recommended for studying the compound’s reaction mechanisms with biological targets?

Answer:

- Kinetic Studies: Use stopped-flow spectroscopy or surface plasmon resonance (SPR) to measure binding rates.

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of interactions.

- Molecular Dynamics (MD) Simulations: Model ligand-receptor dynamics at atomic resolution.

- Isotope Labeling: Track reaction pathways using N or C isotopes in the aminoethyl group .

Advanced Question: How can researchers mitigate challenges in scaling up synthesis without compromising yield?

Answer:

- Process Analytical Technology (PAT): Implement real-time monitoring (e.g., Raman spectroscopy) to maintain reaction consistency.

- Design of Experiments (DoE): Optimize parameters (temperature, stoichiometry) using factorial design.

- Continuous Flow Systems: Improve heat/mass transfer and reduce side reactions compared to batch reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.